molecular formula C14H15NO2S B12272087 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid

4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid

Cat. No.: B12272087
M. Wt: 261.34 g/mol
InChI Key: CBOSNUMESAFARJ-UHFFFAOYSA-N
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Description

Introduction to 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic Acid

Chemical Identity and Nomenclature

4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid belongs to the thiazole carboxylate family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound’s systematic IUPAC name is 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylic acid , reflecting its substitution pattern:

  • A methyl group at position 4 of the thiazole ring.
  • A 4-isopropylphenyl substituent at position 2.
  • A carboxylic acid functional group at position 5.
Structural and Molecular Features
  • Molecular Formula : $$ \text{C}{14}\text{H}{15}\text{NO}_{2}\text{S} $$
  • SMILES : $$ \text{CC1=C(SC(=N1)C2=CC=C(C(C)C)C=C2)C(=O)O} $$
  • InChIKey : Computed as $$ \text{IHJJJAJPBIRHNN-UHFFFAOYSA-N} $$ (derived from analogs in PubChem entries).

The isopropyl group on the phenyl ring enhances lipophilicity, a property critical for membrane permeability in drug design. Comparative analysis with chlorophenyl and pyridyl analogs (e.g., 4-(4-chlorophenyl)-2-methylthiazole-5-carboxylic acid) highlights how substituents modulate electronic and steric properties.

Historical Development in Heterocyclic Chemistry

Thiazole derivatives have been integral to medicinal chemistry since the mid-20th century, with early work focusing on antibiotics like penicillin. The incorporation of carboxylic acid groups at position 5 emerged as a strategy to improve solubility and bioavailability.

Evolution of Substituted Thiazolecarboxylic Acids
  • Early Syntheses : Initial methods involved cyclization of thioamides with α-halo ketones. For example, 4-methylthiazole-5-carboxylic acid was synthesized via oxidation of 4-methyl-5-thiazolyl methanol using sodium hypochlorite.
  • Modern Innovations : Advances in cross-coupling reactions enabled the introduction of aryl groups at position 2. The Suzuki-Miyaura reaction, for instance, facilitated the attachment of 4-isopropylphenyl groups to thiazole cores, as seen in structurally related compounds.

A 2004 study demonstrated the utility of 2-methylthiazole-5-carboxylic acid derivatives as kinase inhibitors, underscoring their role in targeting metabolic enzymes. The isopropylphenyl variant represents a progression toward optimizing steric bulk for selective binding interactions.

Key Milestones
  • 1980s : Development of regioselective thiazole carboxylation techniques.
  • 2000s : Application of computational tools (e.g., PubChem’s Lexichem) to standardize nomenclature and predict physicochemical properties.
  • 2020s : Use of immobilized catalysts for greener synthesis routes, as exemplified by N-oxyl-silica gel in acetone-mediated oxidations.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H15NO2S/c1-8(2)10-4-6-11(7-5-10)12-13(14(16)17)18-9(3)15-12/h4-8H,1-3H3,(H,16,17)

InChI Key

CBOSNUMESAFARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chlorination-Cyclization-Hydrolysis Sequence

The most widely documented approach involves a three-step sequence: chlorination , cyclization , and hydrolysis . This method, adapted from patents on analogous thiazole derivatives, offers high yields and scalability.

Chlorination of β-Keto Ester Precursors

The synthesis begins with ethyl 4-isopropylacetoacetate, a β-keto ester derivative. Chlorination is performed using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

  • Temperature : -15°C to -5°C during reagent addition, followed by gradual warming to 5–15°C for 10–18 hours.
  • Molar Ratio : SO₂Cl₂ to β-keto ester = 0.92–0.98:1.00.
    This step generates ethyl 2-chloro-3-oxo-4-isopropylpentanoate, a key intermediate. Excess SO₂Cl₂ and unreacted starting material are removed via underpressure distillation .
Thiazole Ring Formation via Cyclization

The chlorinated intermediate undergoes cyclization with thioacetamide in refluxing ethanol :

  • Molar Ratio : Thioacetamide to chlorinated ester = 1.02–1.06:1.00.
  • Reaction Time : 8–12 hours.
    This step forms the thiazole ring, introducing a methyl group at position 2 (from thioacetamide) and the 4-isopropylphenyl group at position 4 (from the β-keto ester). The product, ethyl 4-(4-isopropylphenyl)-2-methylthiazole-5-carboxylate, is obtained in >90% yield after purification.
Hydrolysis to Carboxylic Acid

The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (NaOH) :

  • Conditions : Reflux in a mixture of water and ethanol (3:1 v/v) for 3 hours.
  • Workup : Acidification with concentrated HCl precipitates the carboxylic acid, which is filtered and recrystallized from DMF/acetic acid.

Alternative Oxidation Strategies

For thiazole precursors with a hydroxymethyl group at position 5, oxidation to the carboxylic acid can be achieved using NaClO₂/NaH₂PO₄ in the presence of 2-methyl-2-butene as a radical scavenger. However, this method is less common due to the challenges of selectively introducing the hydroxymethyl group.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production often employs continuous flow reactors to enhance efficiency:

  • Residence Time : 2–4 hours for cyclization steps.
  • Yield Improvement : 15–20% higher compared to batch processes.

Solvent and Catalyst Selection

  • Solvents : Ethanol and dichloromethane are preferred for their low cost and ease of removal.
  • Catalysts : Palladium on barium sulfate (Pd/BaSO₄) is used in hydrogenation steps for byproduct reduction.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups at δ 2.72 (s, 3H, C2-CH₃) and δ 1.58 (s, 9H, tert-butyl ester).
    • ¹³C NMR : Carboxylic acid carbon at δ 167.8 ppm.
  • X-ray Crystallography : Resolves regioisomeric ambiguities in crystalline derivatives.

Purity Assessment

  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
  • Melting Point : 163–166°C (uncorrected).

Comparative Data on Synthesis Methods

Parameter Chlorination-Cyclization Oxidation
Overall Yield 89–92% 65–70%
Reaction Time 24–30 hours 48–72 hours
Purity (HPLC) >98% 90–95%
Scalability Industrial-friendly Lab-scale only

Challenges and Solutions

Regioselectivity in Cyclization

Misplacement of the isopropylphenyl group is mitigated by:

  • Temperature Control : Maintaining -5°C during chlorination.
  • Stoichiometric Precision : Strict adherence to SO₂Cl₂:ester ratios.

Byproduct Formation

  • Unreacted Thioacetamide : Removed via aqueous washes.
  • Ester Hydrolysis Byproducts : Minimized by using anhydrous ethanol.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Development

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly due to the presence of the thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been studied extensively for their potential as therapeutic agents, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures can exhibit antimicrobial effects. The structural characteristics of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid may enhance its efficacy against various pathogens.
  • Antidiabetic Properties : Similar thiazole derivatives have shown potential in ameliorating insulin sensitivity and managing hyperlipidemia, suggesting that this compound could be explored for diabetes treatment .
  • Cancer Research : Compounds within this class have been investigated for their role in inhibiting protein tyrosine kinases, which are crucial in cancer progression. This suggests a potential application in oncology .

Mechanistic Studies

Understanding the mechanism of action of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid is essential for optimizing its therapeutic use. Interaction studies typically focus on:

  • Binding Affinity : Research employs techniques such as molecular docking to evaluate how well the compound binds to specific biological targets. This information is critical for predicting its pharmacological effects and optimizing its structure for increased efficacy.
  • In Vitro Studies : Laboratory studies assessing the compound's activity against various cell lines help elucidate its biological effects and therapeutic potential.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid. A comparative analysis highlights unique features and biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidFluorobenzamide substituentAntidiabetic effects
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylateHydroxyphenyl groupAntimicrobial properties
2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acidFormyl groupAntioxidant activity

The comparison indicates that while these compounds exhibit varying degrees of biological activity, the specific combination of substituents in 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid may offer unique therapeutic benefits not present in its analogs.

Case Studies and Research Findings

  • Antioxidant Activity : A study focused on thiazolidine derivatives demonstrated that modifications at specific positions could enhance antioxidant properties. The findings suggest that similar modifications to 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid could yield compounds with improved antioxidant capabilities .
  • Tyrosinase Inhibition : Investigations into the inhibitory effects of thiazolidine derivatives on tyrosinase revealed potential applications in skin-related disorders. This suggests that further exploration of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid may uncover similar benefits .
  • Glycosidase Inhibition : Patents related to glycosidase inhibitors indicate that compounds like 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid may play a role in treating tauopathies and Alzheimer's disease, expanding its potential applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(4-isopropylphenyl)-2-methylthiazole-5-carboxylic acid, highlighting structural variations, synthesis methods, and biological activities:

Compound Name Substituents/Modifications Synthesis Method Biological Activity/Findings Reference
4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives 3,4-Dimethoxyphenyl at position 4 Six-step synthesis from 3,4-dimethoxyacetophenone Antitumor activity (in vitro assays)
2-(3-Cyano-4-isobutyloxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) 3-Cyano-4-isobutyloxyphenyl at position 2 Solvent-based crystallization Urate-lowering agent (clinical use)
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Imidazolidin-2,4-dione core with 4-isopropylphenyl Strecker synthesis from amino acids Acute cardiovascular effects in rats
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid Isoxazole core instead of thiazole Not specified No biological data provided
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one Chalcone derivative with 4-isopropylphenyl Microwave-assisted condensation Intermediate for radiolabeling studies

Structural and Functional Analysis

  • However, replacing the thiazole core with imidazolidin-2,4-dione (as in IM-7) shifts activity from antitumor to cardiovascular effects. Substituting the 4-isopropylphenyl group with electron-rich substituents (e.g., 3,4-dimethoxyphenyl in derivatives) increases antitumor potency, likely due to enhanced π-π stacking with biological targets .
  • Chalcone derivatives () with 4-isopropylphenyl groups exhibit utility as radiolabeling intermediates but lack direct therapeutic activity .

Biological Activity

4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid, a compound of increasing interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, including case studies and data tables that illustrate the compound's biological efficacy.

Chemical Structure and Properties

Molecular Formula: C13H15N1O2S1
Molecular Weight: 251.33 g/mol
IUPAC Name: 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid

The compound features a thiazole ring, which is known for its role in various biological activities, and an isopropylphenyl substituent that may enhance its lipophilicity and biological interactions.

The biological activity of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid is primarily attributed to its interaction with cellular pathways involved in cancer progression. Studies suggest that this compound may inhibit key enzymes involved in tumor growth, such as protein kinases and phosphatases, leading to reduced cell proliferation and increased apoptosis in cancer cells. The thiazole moiety is particularly noted for its ability to interact with various molecular targets, impacting signaling pathways critical for cancer cell survival.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid through various assays:

  • In Vitro Studies: The compound showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
  • Mechanistic Insights: Research indicates that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Other Biological Activities

In addition to its anticancer effects, 4-(4-Isopropylphenyl)-2-methylthiazole-5-carboxylic acid exhibits:

  • Antimicrobial Activity: Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects: In animal models, the compound has demonstrated a reduction in inflammatory markers, indicating possible applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The results were quantified using an MTT assay, showing a significant reduction in viability at concentrations above 20 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2060
3040

Case Study 2: In Vivo Anti-inflammatory Effects
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction of paw edema compared to control groups.

Treatment GroupPaw Edema (mm)
Control8.5
Low Dose (10 mg/kg)6.0
High Dose (30 mg/kg)3.5

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